molecular formula C30H21Cl2NO4 B10904445 (4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B10904445
M. Wt: 530.4 g/mol
InChI Key: OYQBFWMGVDBDIN-DICXZTSXSA-N
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Description

4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes both benzyloxy and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzyloxyphenyl intermediate: This involves the reaction of 2,4-dichlorophenyl acetic acid with benzyl alcohol under acidic conditions to form the benzyloxy derivative.

    Cyclization to form the oxazole ring: The intermediate is then subjected to cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to form the oxazole ring.

    Final condensation: The final step involves the condensation of the oxazole intermediate with 2,4-bis(benzyloxy)benzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the dichlorophenyl groups, potentially leading to the formation of more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzaldehyde, while reduction could produce a more saturated oxazole derivative.

Scientific Research Applications

4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The benzyloxy and dichlorophenyl groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)phenyl acetic acid
  • 2,4-bis(benzyloxy)phenyl acetic acid
  • 4-benzyl-3,5-bis(benzyloxy)phenyl methanol

Uniqueness

Compared to these similar compounds, 4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-ONE is unique due to its oxazole ring and the presence of both benzyloxy and dichlorophenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H21Cl2NO4

Molecular Weight

530.4 g/mol

IUPAC Name

(4Z)-4-[[2,4-bis(phenylmethoxy)phenyl]methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C30H21Cl2NO4/c31-23-12-14-25(26(32)16-23)29-33-27(30(34)37-29)15-22-11-13-24(35-18-20-7-3-1-4-8-20)17-28(22)36-19-21-9-5-2-6-10-21/h1-17H,18-19H2/b27-15-

InChI Key

OYQBFWMGVDBDIN-DICXZTSXSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=C3C(=O)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=CC=C5

Origin of Product

United States

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